molecular formula C17H13N3O B3093406 (3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one CAS No. 1243657-78-4

(3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one

Cat. No.: B3093406
CAS No.: 1243657-78-4
M. Wt: 275.3 g/mol
InChI Key: NXNQLECPAXXYTR-UKTHLTGXSA-N
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Description

The compound (3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one (CAS: 504433-23-2) is a heterocyclic molecule featuring a pyrrolo[3,2-b]pyridin-2-one core conjugated to a methyl-substituted indole moiety via an ethylene bridge. Its molecular formula is C₁₇H₁₃N₃O, with a molecular weight of 275.30 g/mol . This compound has garnered attention as a potent inhibitor of Tropomyosin Receptor Kinase A (TrkA) and LRRK2 kinase, showing promise in oncology and neurodegenerative disease research . It is sparingly soluble in water and ethanol but dissolves in DMSO (≥13.75 mg/mL), making it suitable for in vitro studies .

Properties

IUPAC Name

(3E)-3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-20-10-11(12-5-2-3-7-15(12)20)9-13-16-14(19-17(13)21)6-4-8-18-16/h2-10H,1H3,(H,19,21)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNQLECPAXXYTR-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC=N4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/3\C4=C(C=CC=N4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by its condensation with a pyrrolopyridine precursor under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

(3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity References
(3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one C₁₇H₁₃N₃O 275.30 1-Methylindole, E-configuration TrkA, LRRK2 inhibition
(3E)-3-[(1H-Indol-3-yl)methylene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one C₁₆H₁₁N₃O 261.28 Unmethylated indole, E-configuration TrkA inhibition (lower potency vs. methyl)
Nortopsentin Analogues (e.g., 3d, 3e) C₁₈H₁₅N₃S 329.40 Thiazolyl-pyrrolo[2,3-b]pyridine Antiproliferative activity
3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one C₁₄H₁₀FN₃O₂ 287.25 Fluorophenyl, imidazopyridine core Undisclosed (structural focus)
5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one C₈H₈N₂O₂ 164.16 Methoxy substitution Intermediate for kinase inhibitors

Key Insights from Structural Variations

This modification correlates with higher TrkA inhibitory activity, as methyl groups often optimize steric and electronic interactions in kinase binding pockets . Nortopsentin analogues replace the indole with a thiazole ring, shifting activity toward antiproliferative effects (e.g., against pancreatic cancer) rather than kinase inhibition .

Core Heterocycle :

  • The pyrrolo[3,2-b]pyridin-2-one core in the target compound differs from imidazo[1,2-a]pyridine () and pyrrolo[2,3-b]pyridine () systems. These variations alter electron distribution and hydrogen-bonding capacity, impacting target selectivity .

Synthetic Accessibility: The target compound is synthesized via acid-catalyzed condensation of indole-3-carboxaldehyde and 4-aza-2-oxindole . In contrast, nortopsentin analogues require multi-step protocols involving thiazole ring formation , while imidazo[1,2-a]pyridine derivatives utilize fluorophenyl intermediates .

Physicochemical and Pharmacokinetic Properties

Table 2: Solubility and Stability
Compound Name Solubility (mg/mL) Stability Notes
This compound DMSO: ≥13.75; H₂O: <0.1 Stable at -20°C; hygroscopic
Nortopsentin Analogues DMSO: ~10; EtOH: ~5 Light-sensitive; requires inert gas
5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one DMSO: >20 Stable under refrigeration
  • The target compound’s poor aqueous solubility may limit in vivo applications compared to more polar analogues like 5-methoxy derivatives .

Isomerism and Configuration

  • The E-configuration of the ethylene bridge in the target compound is critical for maintaining the planar geometry required for kinase binding .

Biological Activity

(3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one is a complex organic compound notable for its unique structure that integrates an indole moiety with a pyrrolopyridine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an antimicrobial agent.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H13N3O
Molecular Weight275.31 g/mol
PubChem CID22228376

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of various kinases, including the nerve growth factor receptor tyrosine kinase A (TrkA), which plays a crucial role in cell signaling pathways associated with growth and survival.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. One study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against multiple human tumor cell lines, including those resistant to traditional therapies. The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis through modulation of key proteins involved in cell survival, such as survivin .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary findings suggest that the compound exhibits activity against various bacterial strains, indicating its potential application in developing new antimicrobial agents.

Case Study 1: Antiproliferative Effects

In a controlled study involving several human cancer cell lines, derivatives of this compound were tested for their ability to inhibit cell growth. The most potent derivative demonstrated an IC50 value in the low nanomolar range and was found to enhance the cytotoxic effects of established chemotherapeutic agents like paclitaxel .

Case Study 2: Selectivity for Kinases

Another study focused on the selectivity of this compound as a TrkA inhibitor. The compound showed over 100-fold selectivity against other kinases, making it a promising candidate for targeted cancer therapies where TrkA signaling is implicated .

Q & A

Basic: What are the key synthetic strategies for constructing the pyrrolo[3,2-b]pyridin-2-one core in this compound?

The pyrrolo[3,2-b]pyridin-2-one scaffold is typically synthesized via cyclization reactions. A common approach involves:

  • Methylation of indole precursors : Using NaH and methyl iodide (MeI) in THF to introduce the 1-methylindolyl group, as demonstrated in analogous pyrrolopyridine syntheses .
  • Multi-step coupling : Sequential reactions such as Suzuki-Miyaura coupling for aromatic substitution or Vilsmeier-Haack formylation to introduce functional groups. For example, trifluoromethyl groups can be incorporated via nucleophilic substitution under mild conditions to preserve sensitive moieties .
  • Oxime formation : (E)-configured aldehydes are stabilized via oxime intermediates, as seen in fluoronicotinaldehyde derivatives .

Basic: How is the (E)-configuration of the methylidene group validated experimentally?

The stereochemistry of the exocyclic double bond is confirmed using:

  • X-ray crystallography : Crystallographic data (e.g., bond lengths and angles) resolve spatial arrangements, as shown in structurally related (2E)-3-(4-methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one .
  • NOESY NMR : Nuclear Overhauser effects between the methylindolyl proton and pyrrolopyridine protons distinguish (E) from (Z) isomers .

Advanced: How can researchers optimize coupling reactions between the indole and pyrrolopyridine units?

Key considerations include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for Suzuki-Miyaura couplings, ensuring compatibility with electron-deficient pyridines .
  • Solvent systems : Dioxane/water mixtures (4:1) at 105°C enhance boronic acid coupling efficiency .
  • Protecting groups : tert-butyldimethylsilyl (TBS) protection for hydroxyl or amine groups prevents side reactions during multi-step syntheses .

Advanced: What analytical methods resolve contradictions in spectroscopic data for this compound?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula when NMR data is ambiguous (e.g., overlapping signals in aromatic regions) .
  • Variable-temperature NMR : Resolves dynamic effects caused by hindered rotation around the methylidene bond .
  • Comparative crystallography : Overlaying experimental and computational (DFT) structures validates bond configurations .

Advanced: How do researchers assess the biological activity of this compound?

  • Target engagement assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to receptors (e.g., serotonin or histamine targets suggested by structural analogs) .
  • Enzyme inhibition studies : Kinetic assays using purified enzymes (e.g., kinases) to determine IC₅₀ values .
  • Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines to evaluate cytotoxicity, with SAR guided by substituent modifications (e.g., chloro, trifluoromethyl groups) .

Advanced: What strategies mitigate challenges in purifying this compound?

  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves polar byproducts .
  • Acid-base extraction : Hydrochloride salt formation (e.g., 1M HCl treatment) improves crystallinity and reduces hygroscopicity .
  • Recrystallization : Ethanol/water mixtures (7:3) at 50°C yield high-purity crystals, as shown for related pyrrolidinone derivatives .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) at the pyridine ring enhance metabolic stability but may reduce solubility .
  • Heterocycle modifications : Replacing pyrrolidinone with piperidinone alters conformational flexibility, impacting target selectivity .
  • Pharmacophore mapping : Overlaying active analogs identifies critical hydrogen-bond donors (e.g., NH in pyrrolopyridinone) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one
Reactant of Route 2
(3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one

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